molecular formula C12H16N4O B2473057 5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-amine CAS No. 334504-44-8

5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B2473057
CAS RN: 334504-44-8
M. Wt: 232.287
InChI Key: HSOXFSFLKFLYKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a type of aromatic heterocycle. The butoxyphenyl group would provide additional aromatic character and the butoxy part (butoxy group attached to the phenyl ring) would introduce some aliphatic character and potentially some flexibility into the molecule .


Chemical Reactions Analysis

As a derivative of 1,2,4-triazole, this compound could potentially participate in various chemical reactions. The amine group might act as a nucleophile in substitution reactions or could be protonated under acidic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and an amine group could result in significant polarity and potential for hydrogen bonding, which could affect properties such as solubility and boiling/melting points .

Scientific Research Applications

Antitumor Activity and Structural Analysis 叶姣 et al. (2015) synthesized a derivative of 1,2,4-triazole and analyzed its crystal structure. The compound showed good antitumor activity against the Hela cell line, indicating its potential in cancer treatment (叶姣 et al., 2015).

Antioxidative and Antimicrobial Activities Yildirim (2020) synthesized new heterocyclic compounds containing 4H-1,2,4-triazole ring and tested their antioxidative and antimicrobial activities. The study found that some compounds exhibited better activity against certain microorganisms than ampicillin, a commonly used antibiotic. This research opens up possibilities for using these compounds as antimicrobial and antioxidative agents (Yildirim, 2020).

Microwave-assisted Synthesis Tan et al. (2017) discussed a microwave-assisted synthesis approach for compounds related to 1,2,4-triazole, highlighting the versatility of these compounds in medicinal and agricultural chemistry. The study provides insights into efficient synthesis methods that could be beneficial for further applications (Tan et al., 2017).

Industrial Applications

Industrial Utilization Nazarov et al. (2022) reviewed the industrial applications of amino-1,2,4-triazoles, emphasizing their usage in agriculture, medicine, and high-energy substances. This comprehensive review demonstrates the wide range of applications for these compounds, from plant protection products to explosives, showcasing the versatility and importance of 1,2,4-triazole derivatives in various industries (Nazarov et al., 2022).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. It could also be interesting to explore its potential uses in various applications, such as pharmaceuticals or materials science .

properties

IUPAC Name

5-(4-butoxyphenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-3-8-17-10-6-4-9(5-7-10)11-14-12(13)16-15-11/h4-7H,2-3,8H2,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOXFSFLKFLYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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